molecular formula C23H26Br2N2O B611148 SB 205607 dihydrobromide CAS No. 1217628-73-3

SB 205607 dihydrobromide

Cat. No. B611148
M. Wt: 506.28
InChI Key: GWXFBFMLKRAWEU-YJKXCHRFSA-N
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Description

SB 205607 dihydrobromide, also known as TAN 67, is a selective, high affinity non-peptide δ1 agonist . It has a very high affinity and selectivity for the δ1 subtype, with Ki values of 1.12, 2320, and 1790 nM at δ1, μ, and κ receptors respectively .


Molecular Structure Analysis

The chemical name of SB 205607 dihydrobromide is (R*, S*)-(±)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinoline dihydrobromide . The molecular weight is 506.28 and the formula is C23H24N2O.2HBr .


Physical And Chemical Properties Analysis

SB 205607 dihydrobromide is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at room temperature .

Scientific Research Applications

  • Adsorption Properties : A study by Ogata et al. (2015) investigated the adsorption of nitrate and nitrite ions onto carbonaceous material produced from soybean, demonstrating its potential in environmental applications (Ogata, Imai, & Kawasaki, 2015).

  • Environmental Impact of Antimony : Herath et al. (2017) provided a critical overview of antimony (Sb) in environmental systems, highlighting the geochemical processes that mobilize Sb and its impact on the environment (Herath, Vithanage, & Bundschuh, 2017).

  • Corrosion Resistance : Rafi-ud-din et al. (2016) studied the use of sodium benzoate (SB) as a corrosion inhibitor for Al6061-B4C composites, revealing its potential in enhancing material durability (Rafi-ud-din et al., 2016).

  • Drug Delivery Systems : A study by Tan et al. (2014) focused on developing a sustained release formulation of silibinin (SB) using carbon nanotubes, indicating the role of SB in pharmaceutical applications (Tan, Karthivashan, Arulselvan, Fakurazi, & Hussein, 2014).

  • Biogeochemistry of Antimony : Li et al. (2016) reviewed bacterial antimony transformations, emphasizing its biochemistry and environmental significance (Li, Wang, Oremland, Kulp, Rensing, & Wang, 2016).

  • Bioremediation Technologies : Robles-González et al. (2008) reviewed the use of slurry bioreactors (SB) for bioremediation of polluted soils and sediments, highlighting the technology's efficacy in treating contaminated environments (Robles-González, Fava, & Poggi‐Varaldo, 2008).

  • Synthetic Biology in Drug Discovery : Trosset and Carbonell (2015) discussed the role of synthetic biology (SB) in drug discovery, illustrating its potential in synthesizing and discovering new pharmaceuticals (Trosset & Carbonell, 2015).

properties

IUPAC Name

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXFBFMLKRAWEU-YJKXCHRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 205607 dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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